1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, linked to an azepane ring through a propanoyl group
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or β-ketoesters.
Alkylation: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Coupling with Azepane: The final step involves coupling the pyrazole derivative with azepane through a propanoyl linker, typically using acylation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one undergoes various chemical reactions:
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents include hydrogen gas, catalysts like palladium or platinum, and alkylating agents. Major products formed include amino derivatives and substituted pyrazoles.
Scientific Research Applications
1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
These interactions are mediated by the compound’s structural features, such as the pyrazole ring and the nitro group.
Comparison with Similar Compounds
1-(Azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one can be compared with other similar compounds:
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]azepane: Lacks the nitro group, which may result in different reactivity and biological activity.
1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]azepane: Contains an amino group instead of a nitro group, potentially altering its pharmacological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-10-13(18(20)21)11(2)17(15-10)12(3)14(19)16-8-6-4-5-7-9-16/h12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABMVQWSKKQOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCCCC2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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